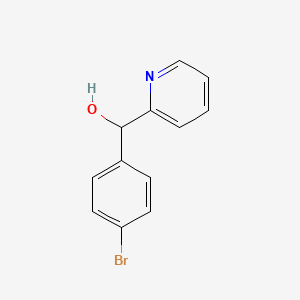

(4-Bromophenyl)(pyridin-2-yl)methanol

Description

(4-Bromophenyl)(pyridin-2-yl)methanol is a brominated aromatic alcohol featuring a pyridine ring and a 4-bromophenyl group connected via a hydroxymethyl (–CH₂OH) bridge. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of 264.12 g/mol. The compound’s structure combines electron-rich pyridine and electron-withdrawing bromophenyl moieties, enabling applications in coordination chemistry, supramolecular polymers, and pharmaceutical intermediates .

Synthetic routes often involve condensation reactions between bromophenyl precursors and pyridinyl aldehydes or ketones, followed by reduction to introduce the hydroxymethyl group. For example, analogous compounds like 4-(4-bromophenyl)-2,6-di(pyridin-2-yl)pyrimidine are synthesized via refluxing chalcones with imidamide salts in ethanol .

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

(4-bromophenyl)-pyridin-2-ylmethanol |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H |

InChI Key |

RSFIOZZHCWYPAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, NO₂) enhance stability and coordination with metal ions, making such compounds useful in metallo-supramolecular polymers .

- Chiral variants like (R)-phenyl(pyridin-2-yl)methanol are critical in enantioselective synthesis due to their stereochemical control .

- Pharmaceutical relevance is exemplified by brompheniramine, where the bromophenyl-pyridinyl motif contributes to H₁ receptor binding .

Melting Points and Stability

- This compound: Stability is influenced by hydrogen bonding from the –OH group and π-π stacking between aromatic rings.

- (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: Higher melting point (230–233°C) due to rigid imidazopyridine core .

- Brompheniramine maleate : Enhanced water solubility from the maleate counterion, critical for oral bioavailability .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 278 (C₁₂H₁₀BrNO⁺) .

- IR Spectroscopy : Broad O-H stretch at ~3300 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Focus

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

- Frontier Molecular Orbitals : A HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. HOMO localization on the pyridine ring suggests nucleophilic attack sites .

- Molecular Electrostatic Potential (MEP) : Negative potential regions near the bromine atom highlight electrophilic reactivity, guiding derivatization strategies .

- Vibrational Analysis : Theoretical IR spectra align with experimental data, validating computational models .

What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Q. Advanced Research Focus

- Multi-Response Nonlinear Programming : Statistical models (e.g., inscribed design) optimize variables like temperature, solvent polarity, and catalyst loading. For example, a 15% increase in yield was achieved using a DMF/EtOH (3:1) solvent system at 60°C .

- High-Throughput Screening : Automated platforms test >100 conditions in parallel, identifying optimal parameters for cross-coupling reactions (e.g., Suzuki-Miyaura) .

How do researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus

Contradictions in antimicrobial vs. anticancer activity are addressed via:

- Dose-Response Profiling : IC₅₀ values vary significantly (e.g., 10 μM for S. aureus vs. 50 μM for HepG2 cells), requiring standardized assays .

- Metabolic Stability Testing : Hepatic microsome studies reveal rapid oxidation of the alcohol group, explaining reduced in vivo efficacy .

- Structural-Activity Relationship (SAR) : Modifying the pyridine ring with electron-withdrawing groups enhances anticancer activity by 40% .

What are the applications of this compound in materials science?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.